molecular formula C17H10O5 B10937928 9-Methoxyisochromeno[4,3-b]chromene-5,7-dione

9-Methoxyisochromeno[4,3-b]chromene-5,7-dione

Cat. No.: B10937928
M. Wt: 294.26 g/mol
InChI Key: JSCQFVSXULJNOX-UHFFFAOYSA-N
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Description

9-Methoxyisochromeno[4,3-b]chromene-5,7-dione is a complex organic compound belonging to the chromene family. Chromenes are oxygenated heterocyclic compounds known for their diverse biological activities, including antihypertensive, antioxidative, antitumor, antiviral, antibacterial, antileishmanial, anti-tubulin, and anticoagulant properties . This compound is of particular interest due to its potential therapeutic applications and its role in various industrial processes.

Chemical Reactions Analysis

Types of Reactions

9-Methoxyisochromeno[4,3-b]chromene-5,7-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxygenated derivatives.

    Reduction: Reduction reactions can yield hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the chromene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinones, hydroxy derivatives, and substituted chromenes, which can further undergo additional transformations to yield a wide range of biologically active compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

9-Methoxyisochromeno[4,3-b]chromene-5,7-dione stands out due to its unique combination of biological activities and its potential for use in green and sustainable synthetic methods. Its ability to act as a photoredox catalyst and its diverse applications in medicine, chemistry, and industry make it a valuable compound for further research and development .

Properties

Molecular Formula

C17H10O5

Molecular Weight

294.26 g/mol

IUPAC Name

9-methoxyisochromeno[4,3-b]chromene-5,7-dione

InChI

InChI=1S/C17H10O5/c1-20-9-6-7-13-12(8-9)14(18)16-15(21-13)10-4-2-3-5-11(10)17(19)22-16/h2-8H,1H3

InChI Key

JSCQFVSXULJNOX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC3=C(C2=O)OC(=O)C4=CC=CC=C43

Origin of Product

United States

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